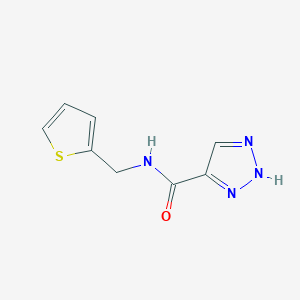

N-(2-thienylmethyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

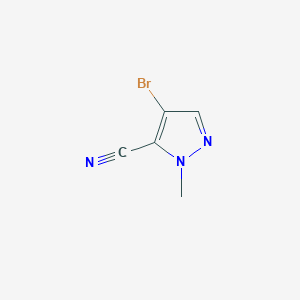

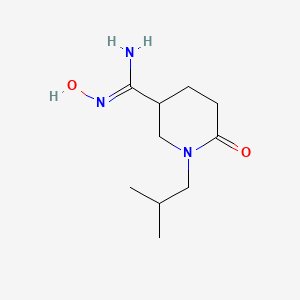

“N-(2-thienylmethyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a carboxamide group (CONH2) and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a carboxamide group, and a thiophene ring. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the functional groups (triazole, carboxamide, and thiophene) would influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Given the absence of direct hits on the specific compound, it's important to consider the general scientific research applications of triazole derivatives, which might provide some context:

Pharmacokinetics and Metabolism : Triazole derivatives, including compounds structurally related to "N-(2-thienylmethyl)-1H-1,2,3-triazole-5-carboxamide," are often studied for their pharmacokinetics and metabolism in humans. For example, research on compounds like SB-649868 has explored its disposition and metabolism in humans, highlighting the importance of such studies in understanding the pharmacological profile of new drugs (Renzulli et al., 2011).

Therapeutic Applications : Many triazole derivatives are explored for their therapeutic potential, including as antifungal, anticancer, and antiviral agents. While the specific therapeutic applications of "this compound" were not identified in the search, the broader class of triazoles has been utilized in various therapeutic contexts, suggesting potential research directions for this compound.

Toxicology and Safety Studies : Understanding the toxicological profile of chemical compounds, including triazole derivatives, is crucial for their development as pharmaceuticals or their safe use in other applications. Studies often focus on their toxicity, safety profile, and potential adverse effects in humans (Kusano et al., 2018).

Mechanism of Action and Molecular Targets : Research into triazole derivatives also involves elucidating their mechanisms of action and identifying their molecular targets. This can involve studies on receptor binding, enzyme inhibition, or interactions with specific cellular pathways.

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects.

Mode of Action

Thiophene-based compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infection, and more.

Result of Action

Thiophene-based compounds have been associated with a range of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Analyse Biochimique

Biochemical Properties

For instance, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a structurally related compound, has been reported to undergo bioreduction by the enzyme Rhodotorula glutinis .

Cellular Effects

The cellular effects of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide are yet to be fully elucidated. Related compounds have been shown to influence various cellular processes. For example, N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide has been reported to interact with the enzyme Carbonic Anhydrase 2 . This interaction could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide at different dosages in animal models are not well documented. Related compounds have been studied in animal models. For instance, a study on OSMI-1, a structurally related compound, showed that it effectively inhibited lipopolysaccharide-induced formation of TRAP-positive osteoclasts in the cavarial surface .

Metabolic Pathways

The metabolic pathways involving N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide are not well documented. Related compounds have been shown to be involved in specific metabolic pathways. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide undergoes bioreduction, a metabolic process involving the enzyme Rhodotorula glutinis .

Subcellular Localization

The subcellular localization of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is not well documented. Related compounds have been shown to influence subcellular localization. For example, the TRPM8 antagonist N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt (AMTB) has been shown to attenuate the bladder micturition reflex and nociceptive reflex responses in rats .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c13-8(7-5-10-12-11-7)9-4-6-2-1-3-14-6/h1-3,5H,4H2,(H,9,13)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTVIYBGSVYVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)